1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol
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Overview
Description
1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is a complex organic compound that features a benzothiophene ring and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.
Attachment of the Purine Derivative: The purine derivative can be synthesized separately and then coupled to the benzothiophene ring via nucleophilic substitution reactions.
Final Assembly: The final step involves the formation of the ethan-1-ol linkage through reduction reactions using reagents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzothiophene ring can intercalate with DNA, while the purine derivative can inhibit enzymes like kinases. This dual action makes it effective in disrupting cellular processes, leading to its potential use as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzothiophen-3-yl)-2-[(9H-purin-6-yl)amino]ethan-1-ol: Lacks the methyl group on the purine ring.
1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol: Has an additional carbon in the ethan-1-ol linkage.
Uniqueness
1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is unique due to the presence of both a benzothiophene ring and a methylated purine derivative. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-[(9-methylpurin-6-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-21-9-20-14-15(18-8-19-16(14)21)17-6-12(22)11-7-23-13-5-3-2-4-10(11)13/h2-5,7-9,12,22H,6H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYQZYLGTUVSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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